Cas no 362606-17-5 (1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile)

1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile 化学的及び物理的性質
名前と識別子
-
- 1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile
- SBB081643
- 1,2,3,4-tetrahydropyridino[4,3-b]pyridine-8-carbonitrile
- 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile
-
- MDL: MFCD21091454
- インチ: 1S/C9H9N3/c10-4-8-6-11-5-7-2-1-3-12-9(7)8/h5-6,12H,1-3H2
- InChIKey: ALPNRWIFHMODOB-UHFFFAOYSA-N
- SMILES: N1C2C(C#N)=CN=CC=2CCC1
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 3
- 重原子数量: 12
- 回転可能化学結合数: 0
- 複雑さ: 205
- トポロジー分子極性表面積: 48.7
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1957-0104-0.5g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95%+ | 0.5g |
$819.0 | 2023-09-06 | |
Enamine | EN300-235211-0.05g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 0.05g |
$1140.0 | 2024-06-19 | |
Life Chemicals | F1957-0104-1g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95%+ | 1g |
$863.0 | 2023-09-06 | |
Life Chemicals | F1957-0104-2.5g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95%+ | 2.5g |
$1726.0 | 2023-09-06 | |
Life Chemicals | F1957-0104-0.25g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95%+ | 0.25g |
$778.0 | 2023-09-06 | |
Enamine | EN300-235211-0.5g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 0.5g |
$1302.0 | 2024-06-19 | |
Enamine | EN300-235211-1.0g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 1.0g |
$1357.0 | 2024-06-19 | |
Advanced ChemBlocks | L19452-1G |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 1G |
$995 | 2023-09-16 | |
Enamine | EN300-235211-10g |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 10g |
$5837.0 | 2023-11-13 | |
A2B Chem LLC | AU67233-50mg |
1,2,3,4-tetrahydro-1,6-naphthyridine-8-carbonitrile |
362606-17-5 | 95% | 50mg |
$1132.00 | 2024-04-20 |
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile 関連文献
-
Eugenio Coronado,Maurici López-Jordà Dalton Trans., 2010,39, 4903-4910
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
-
Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
-
Lara Cala,Abraham Mendoza,Francisco J. Fañanás,Félix Rodríguez Chem. Commun., 2013,49, 2715-2717
-
Kaori Sugizaki,Akiko Nakamura,Hiroyuki Yanagisawa,Shuji Ikeda Chem. Commun., 2011,47, 11231-11233
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
Gavin A. Craig,Mark Murrie Chem. Soc. Rev., 2015,44, 2135-2147
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrileに関する追加情報
Recent Advances in the Study of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile (CAS: 362606-17-5)
1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile (CAS: 362606-17-5) is a heterocyclic compound that has garnered significant attention in the field of chemical biology and pharmaceutical research due to its potential therapeutic applications. Recent studies have explored its role as a key intermediate in the synthesis of novel bioactive molecules, particularly in the development of kinase inhibitors and other targeted therapies. This research brief aims to summarize the latest findings related to this compound, focusing on its synthesis, biological activity, and potential clinical applications.
One of the most notable advancements in the study of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile is its application in the design of kinase inhibitors. Kinases play a critical role in cellular signaling pathways, and their dysregulation is often associated with diseases such as cancer and inflammatory disorders. Researchers have successfully utilized this compound as a scaffold to develop potent and selective inhibitors targeting specific kinases, such as JAK2 and CDK4/6. These inhibitors have shown promising results in preclinical studies, demonstrating efficacy in reducing tumor growth and inflammation.
In addition to its role in kinase inhibition, recent studies have also investigated the compound's potential as a building block for other pharmacologically active molecules. For example, modifications to the tetrahydro-1,6-naphthyridine core have led to the discovery of compounds with enhanced bioavailability and metabolic stability. These advancements are particularly relevant for the development of orally administered drugs, where improving pharmacokinetic properties is a key challenge.
The synthesis of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile has also been a focus of recent research. Novel synthetic routes have been developed to improve yield and scalability, making the compound more accessible for further study and potential commercialization. One such approach involves a multi-step process starting from readily available precursors, followed by cyclization and functionalization to achieve the desired product. These synthetic improvements are critical for enabling large-scale production and facilitating future drug development efforts.
From a mechanistic perspective, studies have delved into the compound's interactions with biological targets at the molecular level. Structural analyses, including X-ray crystallography and molecular docking simulations, have provided insights into the binding modes and interactions of derivatives of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile with their target proteins. These findings are invaluable for rational drug design, as they allow researchers to optimize compound structures for improved potency and selectivity.
Looking ahead, the potential clinical applications of 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile and its derivatives are vast. Ongoing research is exploring its utility in treating not only cancer and inflammatory diseases but also neurological disorders and infectious diseases. The compound's versatility as a pharmacophore underscores its importance in medicinal chemistry, and future studies are expected to uncover even more therapeutic opportunities.
In conclusion, 1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile (CAS: 362606-17-5) represents a promising scaffold for the development of novel therapeutics. Recent advancements in its synthesis, biological evaluation, and mechanistic understanding highlight its potential to address unmet medical needs. As research in this area continues to evolve, this compound is likely to play an increasingly significant role in the discovery and development of next-generation drugs.
362606-17-5 (1,2,3,4-Tetrahydro-1,6-naphthyridine-8-carbonitrile) Related Products
- 34616-29-0(Methyl 1-methylpyrrolidine-3-carboxylate)
- 1805925-15-8(5-Cyano-2-(difluoromethyl)-3-iodopyridine-4-acetic acid)
- 1071-30-3(Ethanol, 2-(methylamino)-, hydrogen sulfate (ester))
- 2137994-24-0(5-cyclohexyl-4-(2,2,2-trifluoroethyl)-4H-1,2,4-triazole-3-thiol)
- 2549041-26-9(3-[4-(2,4-Dioxo-3-phenylimidazolidin-1-yl)piperidin-1-yl]-1lambda6,2-benzothiazole-1,1-dione)
- 62893-19-0(Cefoperazone)
- 2227819-35-2((2S)-4-(3-bromo-1-methyl-1H-pyrazol-5-yl)butan-2-ol)
- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)
- 194093-18-0(Quinoline, 4,7-dichloro-6-fluoro-)
- 1797898-85-1(N1-(2-methoxy-2-(o-tolyl)ethyl)-N2-(5-methylisoxazol-3-yl)oxalamide)




